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molecular formula C25H27N7O5 B2408419 4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid CAS No. 1197160-66-9

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid

Cat. No. B2408419
M. Wt: 505.535
InChI Key: ZXONVJJRRBXWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748421B2

Procedure details

To a stirred mixture of methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (1.4 g, 2.69 mmol), THF (10 mL), MeOH (5 mL) and H2O (2.5 mL) was added LiOH.H2O (339 mg, 8.07 mmol) then heated under reflux for 8 hrs. Concentrated and added H2O (5 mL) then acidified with 2N HCl. The solid was filtered washed with H2O and dried to give the product as a tan solid (1.3 g, 96% yield); MS (ESI) m/z=506.3
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
339 mg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:10]=[C:9]([C:19]3[CH:24]=[CH:23][C:22]([NH:25][C:26](=[O:38])[NH:27][C:28]4[CH:37]=[CH:36][C:31]([C:32]([O:34]C)=[O:33])=[CH:30][CH:29]=4)=[CH:21][CH:20]=3)[N:8]=2)[CH2:3][CH2:2]1.C1COCC1.CO.O[Li].O>O>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:14][CH2:15][O:16][CH2:17][CH2:18]3)[N:10]=[C:9]([C:19]3[CH:24]=[CH:23][C:22]([NH:25][C:26](=[O:38])[NH:27][C:28]4[CH:37]=[CH:36][C:31]([C:32]([OH:34])=[O:33])=[CH:30][CH:29]=4)=[CH:21][CH:20]=3)[N:8]=2)[CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
O1CCN(CC1)C1=NC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(NC1=CC=C(C(=O)OC)C=C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
LiOH.H2O
Quantity
339 mg
Type
reactant
Smiles
O[Li].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hrs
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
ADDITION
Type
ADDITION
Details
added H2O (5 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=NC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(NC1=CC=C(C(=O)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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